molecular formula C9H10O3 B8780049 4-(1,3-dioxolan-2-yl)phenol CAS No. 23639-82-9

4-(1,3-dioxolan-2-yl)phenol

Cat. No.: B8780049
CAS No.: 23639-82-9
M. Wt: 166.17 g/mol
InChI Key: PZRQGGWYPVFVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxolan-2-yl)phenol is an organic compound characterized by a phenol group attached to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(1,3-dioxolan-2-yl)phenol can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production methods for this compound often involve similar acetalization processes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution.

    Reduction: LiAlH4 in dry ether.

    Substitution: Organolithium reagents in anhydrous conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols or ethers.

Properties

CAS No.

23639-82-9

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)phenol

InChI

InChI=1S/C9H10O3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9-10H,5-6H2

InChI Key

PZRQGGWYPVFVCJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)O

Origin of Product

United States

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